

# Application Notes and Protocols: Measuring the Efficacy of JNJ-17156516 in Animal Models

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## Compound of Interest

Compound Name: JNJ-17156516

Cat. No.: B1672998

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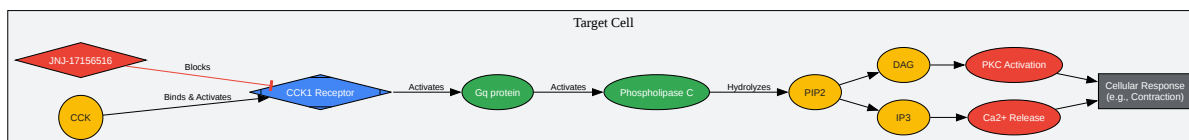
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**JNJ-17156516** is a potent and selective antagonist of the cholecystokinin 1 (CCK1) receptor.[1][2][3] The CCK1 receptor plays a crucial role in various physiological processes, particularly in the gastrointestinal (GI) system, including gallbladder contraction, pancreatic enzyme secretion, and gut motility.[4] Dysregulation of the CCK1 receptor signaling pathway has been implicated in the pathophysiology of several disorders, including pancreatitis, gallbladder dysfunction, and gastrointestinal motility disorders. These application notes provide a comprehensive guide for researchers to evaluate the in vivo efficacy of **JNJ-17156516** in relevant animal models.

## Mechanism of Action and Signaling Pathway

**JNJ-17156516** exerts its pharmacological effect by competitively inhibiting the binding of cholecystokinin (CCK) to the CCK1 receptor. This antagonism blocks the downstream signaling cascade typically initiated by CCK, which involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C (PKC). The subsequent cellular responses include smooth muscle contraction and enzyme secretion.



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**Caption:** CCK1 Receptor Signaling Pathway and Inhibition by **JNJ-17156516**.

## Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of **JNJ-17156516**, which are essential for designing efficacy studies.

Table 1: In Vitro Receptor Binding Affinity and Potency of **JNJ-17156516**

Parameter	Species	Receptor	Value	Reference
pKi	Human	CCK1	$7.96 \pm 0.11$	[1]
pKi	Rat	CCK1	$8.02 \pm 0.11$	[1]
pKi	Canine	CCK1	$7.98 \pm 0.04$	[1]
pKB	Guinea Pig	CCK1	$8.00 \pm 0.07$	[1]
Selectivity	Human	CCK1 vs CCK2	~160-fold	[1]
Selectivity	Rat	CCK1 vs CCK2	~230-fold	[1]
Selectivity	Canine	CCK1 vs CCK2	~75-fold	[1]

Table 2: In Vivo Pharmacological and Pharmacokinetic Profile of **JNJ-17156516** in Rats

Parameter	Route	Value	Reference
ED50 (Duodenal Contraction)	i.v.	484 nmol/kg	[1]
Half-life (t <sub>1/2</sub> )	i.v.	3.0 ± 0.5 h	[1]
Bioavailability	Oral	108 ± 10%	[1]

## Experimental Protocols

Based on the mechanism of action of **JNJ-17156516**, the following animal models are proposed to assess its therapeutic efficacy.

### Assessment of Efficacy in a Model of Gallbladder Motility

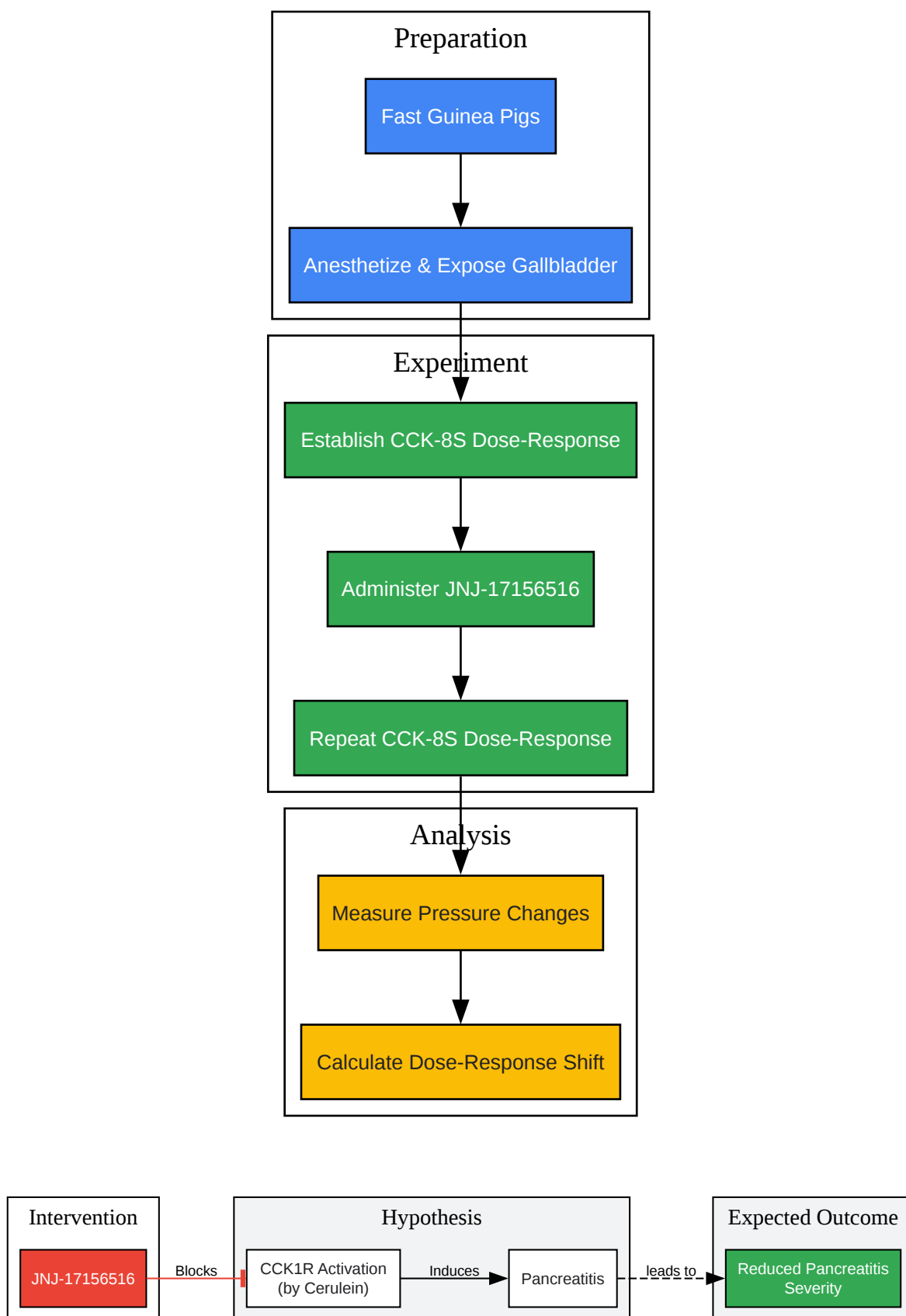
Objective: To evaluate the ability of **JNJ-17156516** to inhibit CCK-induced gallbladder contraction.

Animal Model: Guinea Pig

Protocol:

- **Animal Preparation:** Fast male guinea pigs overnight with free access to water. Anesthetize the animals and expose the gallbladder.
- **Measurement of Gallbladder Contraction:** Insert a catheter into the gallbladder to measure pressure changes, which reflect contraction.
- **CCK-8S Challenge:** Administer increasing doses of the CCK analog, CCK-8S, intravenously to establish a dose-response curve for gallbladder contraction.
- **JNJ-17156516 Administration:** Administer **JNJ-17156516** intravenously at various doses.
- **Efficacy Measurement:** After administration of **JNJ-17156516**, repeat the CCK-8S dose-response challenge. A rightward shift in the dose-response curve indicates antagonism of the CCK1 receptor.

- Data Analysis: Calculate the dose of **JNJ-17156516** required to produce a significant shift in the CCK-8S dose-response curve.



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## References

- 1. medkoo.com [medkoo.com]
- 2. Modulation by nitric oxide of spontaneous motility of the rat isolated duodenum: role of tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCK1 antagonists: are they ready for clinical use? - PubMed [pubmed.ncbi.nlm.nih.gov]
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